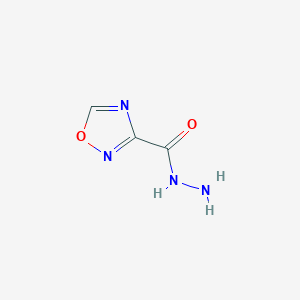

1,2,4-Oxadiazole-3-carbohydrazide

説明

Structure

3D Structure

特性

IUPAC Name |

1,2,4-oxadiazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c4-6-3(8)2-5-1-9-7-2/h1H,4H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWQGTZGNOZLBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679715 | |

| Record name | 1,2,4-Oxadiazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39512-60-2 | |

| Record name | 1,2,4-Oxadiazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 1,2,4 Oxadiazole 3 Carbohydrazide and Its Derivatives

Methodologies for the Formation of the 1,2,4-Oxadiazole (B8745197) Ring System

The construction of the 1,2,4-oxadiazole ring is a cornerstone of synthesizing its derivatives. Various methodologies have been developed, each with distinct advantages, starting materials, and reaction conditions. These can be broadly categorized into cyclization reactions involving amidoxime (B1450833) precursors, cycloaddition strategies, one-pot syntheses, and oxidative cyclization pathways.

Amidoxime-based Cyclization Reactions

The most widely employed method for synthesizing 1,2,4-oxadiazoles involves the cyclization of amidoxime derivatives. chim.itpsu.edu This approach, considered a [4+1] synthesis, utilizes an amidoxime to provide four atoms of the ring, while a carboxylic acid or its derivative supplies the final carbon atom. chim.it

The general process involves the acylation of an amidoxime to form an O-acylamidoxime intermediate, which then undergoes dehydrative cyclization to yield the 1,2,4-oxadiazole ring. researchgate.net This can be performed as a two-stage protocol where the O-acylamidoxime intermediate is isolated before the final cyclization step. nih.govnih.gov The advantages of this two-step route include high efficiency in the cyclization stage and a straightforward work-up. nih.gov Alternatively, the reaction can be carried out directly from the amidoxime and various acylating agents like acyl chlorides, anhydrides, or carboxylic acids activated in situ with coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chim.itresearchgate.net

Table 1: Examples of Amidoxime-based Cyclization Conditions

| Acylating Agent | Catalyst/Reagent | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Acyl Chlorides | Pyridine | Pyridine | Room Temp. | researchgate.net |

| Carboxylic Acids | DCC, EDC, CDI | Various | Room Temp. or High Temp. | chim.it |

| Dicarboxylic Acid Anhydrides | MOH (M=Na, K) | DMSO | Room Temp. | nih.gov |

| Cinnamic Acids | Ethyl Chloroformate/KOH | DMA | Room Temp. | nih.gov |

Note: DCC = Dicyclohexylcarbodiimide, EDC = 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, CDI = Carbonyldiimidazole, DMSO = Dimethyl sulfoxide, DMA = Dimethylacetamide.

1,3-Dipolar Cycloaddition Reactions

A fundamental alternative to amidoxime cyclization is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. chim.itpsu.edu This [3+2] cycloaddition reaction is a classic method for forming five-membered heterocyclic rings. researchgate.netyoutube.com In this specific case, the nitrile oxide acts as the 1,3-dipole and the organonitrile serves as the dipolarophile. youtube.comacs.org

However, this synthetic route presents challenges. The triple bond of nonactivated nitriles has low reactivity, often requiring harsh reaction conditions. acs.org A significant competing reaction is the dimerization of the unstable nitrile oxide, which can lead to the formation of furoxanes (1,2,5-oxadiazole-2-oxides) or 1,2,4-oxadiazole-4-oxides. acs.orgnih.gov To circumvent these issues, transition metal catalysis has been explored. For instance, the use of platinum(IV) complexes as catalysts has been shown to activate the nitrile, allowing the cycloaddition to proceed under mild conditions and preventing the undesirable dimerization of the nitrile oxide. acs.orgnih.gov

Direct One-Pot Synthesis Approaches

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate isolation, saving time, and minimizing waste. Several direct one-pot approaches to the 1,2,4-oxadiazole ring have been developed.

One such method involves a three-component reaction of nitriles, hydroxylamine (B1172632), and an acylating agent like crotonoyl chloride. ias.ac.in This procedure starts with the formation of an aryl amidoxime from the corresponding arylnitrile and hydroxylamine, followed by esterification and subsequent cyclization/dehydration in a single pot to yield the 3,5-disubstituted 1,2,4-oxadiazole. ias.ac.in Another innovative one-pot synthesis is a base-mediated reaction of nitriles, aldehydes, and hydroxylamine hydrochloride, where the aldehyde serves as both a substrate and an oxidant. rsc.org

Catalytic one-pot syntheses have also been reported. Lanthanide nitrates, acting as Lewis acids, can catalyze the direct synthesis of 3-acyl-1,2,4-oxadiazole derivatives from ketones, nitriles, and nitric acid. researchgate.net Additionally, microwave-assisted, solvent-free, one-pot reactions between nitriles, hydroxylamine, and Meldrum's acid provide an efficient route to 3,5-disubstituted 1,2,4-oxadiazoles. organic-chemistry.org

Table 2: Comparison of One-Pot Synthetic Approaches

| Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| Aryl Nitriles, Hydroxylamine, Crotonoyl Chloride | Acetic acid (cat.), THF, then DMSO/120°C | No dehydrating agent needed, applicable to various aryl nitriles. | ias.ac.in |

| Nitriles, Aldehydes, Hydroxylamine HCl | Base-mediated | Aldehyde acts as both substrate and oxidant. | rsc.org |

| Ketones, Nitriles, Nitric Acid | Lanthanide Nitrates [Ln(NO₃)₃] | Lewis acid catalysis. | researchgate.net |

| Nitriles, Hydroxylamine, Meldrum's Acid | Microwave irradiation, solvent-free | Good to excellent yields, short reaction times. | organic-chemistry.org |

Oxidative Cyclization Pathways

Oxidative cyclization methods provide another versatile avenue to the 1,2,4-oxadiazole ring system, often proceeding under mild conditions. These reactions typically involve the formation of a key C-O or N-O bond through the action of an oxidizing agent.

Several oxidizing systems have been successfully employed:

Iodobenzene Diacetate (IBD): This hypervalent iodine reagent mediates the efficient oxidative cyclization for the synthesis of energetic 3-amino-5-R-1,2,4-oxadiazoles at ambient temperature. acs.org It can also be used to cyclize acylguanidines to form the oxadiazole ring. chim.it

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is an effective mediator for the oxidative cyclization of amidoximes to form 1,2,4-oxadiazoles, tolerating a range of alkyl, aryl, and heteroaryl substrates. thieme-connect.de

N-Bromosuccinimide (NBS) or Iodine (I₂): In the presence of a base like DBU or K₂CO₃, NBS or I₂ can be used for the oxidative formation of the C–O bond in the synthesis of 1,2,4-oxadiazoles from N-benzyl amidoximes. nih.gov

Electrochemical Synthesis: Anodic oxidation offers a convenient and efficient method for generating an iminoxy radical from an N-benzyl amidoxime, which then undergoes intramolecular cyclization to form the 3,5-disubstituted 1,2,4-oxadiazole ring under mild conditions. rsc.org

Synthesis of the Carbohydrazide (B1668358) Moiety

To complete the synthesis of 1,2,4-oxadiazole-3-carbohydrazide, the carbohydrazide functional group must be constructed. This is typically achieved by preparing a suitable precursor intermediate that already contains the hydrazide group, which can then be incorporated into the oxadiazole synthesis, or by modifying a functional group on a pre-formed oxadiazole ring.

Preparation of Precursor Hydrazide Intermediates

The synthesis of hydrazide intermediates is a well-established chemical transformation. A common and straightforward method is the hydrazinolysis of esters. In this reaction, a suitable ester precursor is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent, to yield the corresponding acyl hydrazide. nih.govuomosul.edu.iq This method is widely applicable and forms the basis for creating many hydrazide-containing building blocks. For example, a starting carboxylic acid can be esterified and then treated with hydrazine hydrate to produce the desired hydrazide intermediate. nih.govacs.org

The parent compound, carbohydrazide itself, can be synthesized by reacting a dialkyl carbonate, such as diethyl carbonate, with an excess of hydrazine hydrate. prepchem.comgoogle.com The reaction proceeds with the evolution of heat, and the alcohol co-product is removed by distillation to drive the reaction to completion. prepchem.comgoogle.com

Table 3: Synthesis of Hydrazide Intermediates

| Starting Material | Reagent | Product | Key Conditions | Reference |

|---|---|---|---|---|

| Methyl Ester | Hydrazine Hydrate | Adamantyl-1-carbohydrazide | Reaction following esterification of the corresponding carboxylic acid. | nih.gov |

| Ethyl Chloroacetate | 9H-Carbazole, then Hydrazine Hydrate | 2-(9H-carbazol-9-yl)acetohydrazide | Initial alkylation followed by hydrazinolysis. | uomosul.edu.iq |

| Diethyl Carbonate | Hydrazine Hydrate (85%) | Carbohydrazide | Heating followed by cooling to crystallize the product. | prepchem.com |

| Methyl-5-benzyl-1,3,4-oxadiazole-2-carboxylate | Substituted Phenylhydrazines | 1,3,4-Oxadiazole-2-carbohydrazides | Replacement reaction in an ionic liquid at 100 °C. | acs.org |

Coupling Reactions for Carbohydrazide Formation

The carbohydrazide functional group (-CONHNH₂) is a key structural feature of the title compound. Its introduction is typically achieved through the hydrazinolysis of a corresponding ester. researchgate.netwikipedia.org In the context of 1,2,4-oxadiazole synthesis, a common pathway involves the preparation of a 1,2,4-oxadiazole-3-carboxylate ester, which is then converted to the desired carbohydrazide.

The reaction, known as hydrazinolysis, involves the nucleophilic attack of hydrazine (N₂H₄) or hydrazine hydrate on the electrophilic carbonyl carbon of the ester group. This process displaces the alkoxy group (e.g., methoxy (B1213986) or ethoxy) to form the more stable hydrazide. researchgate.netsciencemadness.org The reaction is typically carried out in a suitable solvent, such as an alcohol (e.g., ethanol (B145695) or methanol), and may be heated to drive the reaction to completion. researchgate.net

For instance, a crucial intermediate, methyl or ethyl 5-substituted-1,2,4-oxadiazole-2-carboxylate, can be reacted with hydrazine hydrate to yield the corresponding 5-substituted-1,2,4-oxadiazole-2-carbohydrazide. acs.org This transformation is a fundamental step in creating libraries of diverse carbohydrazide derivatives for biological screening.

Table 1: Example of Carbohydrazide Formation via Hydrazinolysis

| Starting Material | Reagent | Solvent | Conditions | Product | Ref |

| Ethyl 9H-carbazol-9-ylacetate | Hydrazine Hydrate | Ethanol | Reflux | 2-(9H-carbazol-9-yl)acetohydrazide | uomosul.edu.iq |

| Methyl 5-benzyl-1,3,4-oxadiazole-2-carboxylate | Substituted Phenylhydrazines | Ionic Liquid | 100 °C | 5-benzyl-1,3,4-oxadiazole-2-carbohydrazides | acs.org |

| Ethyl Ester Derivatives | Hydrazine | Not Specified | Not Specified | Corresponding Hydrazides | researchgate.net |

Convergent and Divergent Synthesis of this compound Scaffolds

The construction of complex molecules like this compound and its derivatives can be approached through two primary strategic plans: convergent synthesis and divergent synthesis.

A convergent synthesis involves preparing key fragments of the target molecule separately and then coupling them together in the final stages. For the this compound scaffold, a convergent approach might involve the synthesis of an amidoxime already bearing the protected carbohydrazide moiety (or a precursor) and a separate acylating agent that will form the C5-substituted part of the ring. These two fragments are then condensed and cyclized to form the final oxadiazole ring. researchgate.net This method is often efficient as it allows for the large-scale preparation of key intermediates.

Conversely, a divergent synthesis begins with a central core structure, which is then elaborated in subsequent steps to create a library of related compounds. In this context, a pre-formed 3,5-disubstituted 1,2,4-oxadiazole could be the starting point. For example, a 1,2,4-oxadiazole with a simple methyl or cyano group at the C3 position could be synthesized first. The C3 substituent would then be chemically transformed in a series of steps into the carbohydrazide functionality. Simultaneously or sequentially, the C5 substituent could be modified, allowing for the creation of a diverse range of analogs from a single common intermediate. This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Derivatization and Functionalization Strategies of this compound

The versatility of the this compound scaffold lies in its potential for extensive chemical modification at multiple sites, enabling the fine-tuning of its physicochemical and biological properties.

Substituent Introduction at the Oxadiazole Ring Positions (C3 and C5)

C3 Position : The carbohydrazide group at C3 originates from a corresponding functional group in the amidoxime precursor. For example, starting with a cyanoformamidoxime or an amidoxime derived from an oxalic acid monoester would place the necessary precursor functionality at the C3 position.

C5 Position : The substituent at the C5 position is determined by the acylating agent used to react with the amidoxime. nih.gov A wide variety of carboxylic acids, acid chlorides, or anhydrides can be employed, leading to a diverse array of C5-substituted 1,2,4-oxadiazoles. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at this position. researchgate.netnih.gov

The electronic nature of the substituents can significantly impact the character of the ring. For example, introducing electron-withdrawing groups (EWGs) on a C5-aryl ring has been shown to influence the biological activity of the resulting compounds. nih.gov

Table 2: Examples of C5-Substituent Introduction

| Amidoxime Precursor | Acylating Agent / C5 Source | C5-Substituent | Ref |

| Amidoximes | Carboxylic Acid Methyl/Ethyl Esters | Aryl, Methyl | nih.gov |

| Amidoximes | gem-Dibromomethylarenes | Aryl (e.g., phenyl, 4-chlorophenyl) | nih.gov |

| Amidoximes | Organic Nitriles | Various (e.g., tert-butyl) | beilstein-journals.orgorganic-chemistry.org |

| Amidoximes | Anisic acid or Cinnamic acid derivatives | Anisyl or Cinnamyl-related groups | nih.gov |

Modifications of the Hydrazide Nitrogen Atoms

The hydrazide moiety itself offers a rich platform for further derivatization. The terminal nitrogen atom (-NH₂) is nucleophilic and can readily react with various electrophiles. wikipedia.org

A common modification is the condensation reaction with aldehydes or ketones to form the corresponding N-acylhydrazones. nih.gov This reaction is often straightforward and provides a powerful method for introducing a wide range of structural diversity by varying the carbonyl component. nih.gov

Hybrid Molecule Design with Ancillary Heterocyclic and Pharmacophoric Scaffolds

A prominent strategy in modern drug discovery is the creation of hybrid molecules, where two or more pharmacophoric scaffolds are combined into a single chemical entity. frontiersin.orgnih.gov The this compound core is an excellent building block for this approach.

Researchers have synthesized hybrids by linking the 1,2,4-oxadiazole unit to other heterocyclic systems known for their biological relevance, such as quinazolinone, imidazolidinone, or pyrazole (B372694) rings. nih.govfrontiersin.org This can be achieved by designing one of the precursors (either the amidoxime or the acylating agent) to already contain the second heterocyclic moiety. For example, a quinazolinone-containing carboxylic acid can be coupled with an appropriate amidoxime to generate a 1,2,4-oxadiazole-quinazoline hybrid. frontiersin.orgnih.gov This strategy aims to combine the therapeutic effects of both scaffolds or to develop multi-target inhibitors. frontiersin.org

Modern Synthetic Techniques and Methodological Advancements

Recent years have seen the development of more efficient and environmentally benign methods for synthesizing 1,2,4-oxadiazole derivatives. These advancements focus on improving yields, reducing reaction times, and simplifying purification processes.

One significant development is the rise of one-pot synthetic procedures . Baykov et al. reported a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters in a superbase medium (NaOH/DMSO) at room temperature. nih.gov Other one-pot methods utilize activating agents like the Vilsmeier reagent to facilitate the reaction between amidoximes and carboxylic acids under mild conditions. nih.gov

Microwave-assisted synthesis has also emerged as a powerful tool, often leading to dramatically reduced reaction times and improved yields for the formation of the 1,2,4-oxadiazole ring. organic-chemistry.org

Furthermore, novel catalytic systems are continuously being explored. For instance, a combination of PTSA-ZnCl₂ has been shown to be an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and nitriles. organic-chemistry.org

A cutting-edge application of these synthetic principles is in the construction of DNA-encoded chemical libraries (DECLs) . A multi-step protocol for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles on DNA-chemical conjugates has been developed. nih.gov This involves the on-DNA conversion of an aryl nitrile to an amidoxime, followed by O-acylation and cyclodehydration, enabling the creation of vast libraries of oxadiazole compounds for high-throughput screening. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, and its application to the formation of the 1,2,4-oxadiazole ring is well-documented. wjarr.com This method utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant reduction in reaction times compared to conventional heating methods. nih.gov The process often results in higher yields and cleaner reaction profiles, minimizing the formation of byproducts. wjarr.comnih.gov

The synthesis of 1,2,4-oxadiazoles under microwave irradiation can be performed in various ways, including one-pot reactions in solution or under solvent-free conditions. nih.govorganic-chemistry.org A common approach involves the heterocyclization of amidoximes with carboxylic acids or their derivatives. nih.gov For instance, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) in a solvent such as dimethylformamide (DMF) can facilitate the reaction under microwave heating, leading to high yields and purities in a fraction of the time required for traditional heating. nih.gov Some protocols have successfully employed solid supports like alumina (B75360) (Al₂O₃) or catalysts such as potassium carbonate (K₂CO₃) to further enhance the reaction efficiency. nih.gov

The advantages of microwave-assisted synthesis are clearly illustrated when comparing it to conventional methods. Reactions that might take several hours under standard reflux conditions can often be completed in a matter of minutes with microwave irradiation. nih.govnih.gov

| Method | Reaction Time | Key Advantages | Reference |

|---|---|---|---|

| Conventional Heating (Reflux) | ~10-12 hours | Standard laboratory setup | nih.govresearchgate.net |

| Microwave Irradiation | ~15-25 minutes | Rapid reaction, higher yields, energy efficient, reduced byproducts | nih.govnih.govresearchgate.net |

Continuous Flow Synthesis

Continuous flow chemistry offers a scalable, safe, and highly efficient alternative for the synthesis of 1,2,4-oxadiazoles. rsc.orgrsc.org This technique involves pumping reagents through a heated reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov The excellent mixing and heat transfer in microreactors or packed-bed reactors enable reactions to be performed under forcing conditions (high temperature and pressure) more safely than in traditional batch reactors. nih.gov

A general method for synthesizing 1,2,4-oxadiazoles in a continuous flow system involves the reaction of nitriles with hydroxylamine to form an amidoxime intermediate in situ. This intermediate then reacts with an activated carbonyl compound, followed by high-temperature cyclodehydration to yield the final 1,2,4-oxadiazole. nih.gov An entire multistep sequence can be performed in a matter of minutes. nih.gov

For example, one reported methodology uses an integrated synthesis and purification platform where a low-temperature peptide coupling of carboxylic acids and hydroxyamidines is followed by a high-temperature cyclization step. rsc.orgrsc.org Optimal conditions for the cyclization were found to be a temperature of 175 °C with a residence time of 11 minutes, which was sufficient to convert starting materials into the desired 1,2,4-oxadiazole products in moderate to high yields. rsc.org Another approach utilizes a sequence of three microreactors to produce the target compounds in approximately 30 minutes. nih.gov

| Parameter | Condition 1 | Condition 2 | Reference |

|---|---|---|---|

| System | Integrated Synthesis Platform | Sequential Microreactors | rsc.orgnih.gov |

| Cyclization Temperature | 175 °C | 150 °C and 200 °C | rsc.orgnih.gov |

| Residence/Reaction Time | 11 minutes | ~30 minutes | rsc.orgnih.gov |

| Typical Yield | 57% (isolated) | 45% (purified) | rsc.orgnih.gov |

Parallel Synthesis and Library Generation

The 1,2,4-oxadiazole scaffold is a common motif in medicinal chemistry, creating a high demand for the rapid generation of diverse compound libraries for screening purposes. Parallel synthesis is a key strategy for achieving this, enabling the simultaneous creation of a multitude of distinct but structurally related compounds. acs.org

One-pot parallel synthesis methods have been optimized for the construction of 3,5-disubstituted 1,2,4-oxadiazoles from readily available nitriles and carboxylic acids. acs.org This three-step procedure involves the in situ generation of an amidoxime, its condensation with a carboxylic acid to form an O-acylamidoxime, and a final cyclodehydration to yield the oxadiazole. acs.org This approach was successfully validated through the creation of a 141-member library with a high success rate. acs.org The robustness of this method has allowed for the enumeration of a vast virtual library of over 4.9 million synthesizable drug-like 1,2,4-oxadiazoles based on available reagents. acs.org

Solution-phase parallel synthesis is another efficient route. acs.org For instance, a library of 5-[1H-pyrazol-4-yl]-1,2,4-oxadiazoles was developed using 5-cyanomethyl-3-aryl- rsc.orgnih.govrsc.orgoxadiazoles (B1248032) as key synthons for combinatorial elaboration. acs.org The integration of continuous flow synthesis with automated purification platforms has further accelerated library generation, significantly decreasing drug discovery cycle times. rsc.orgrsc.org

Green Chemistry Principles in 1,2,4-Oxadiazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly being applied to the synthesis of 1,2,4-oxadiazoles. researchgate.netnih.gov These sustainable approaches focus on improving energy efficiency, using safer solvents and catalysts, and minimizing waste. nih.govnih.gov

Microwave-assisted synthesis is a prime example of a green chemistry technique, as it dramatically reduces reaction times and energy consumption compared to conventional heating. wjarr.comnih.gov Many microwave-assisted syntheses of oxadiazoles can be performed under solvent-free conditions, which further enhances their environmental friendliness by eliminating the use and disposal of hazardous solvents. organic-chemistry.orgresearchgate.net

The use of environmentally benign and recyclable catalysts is another cornerstone of green synthesis. In this context, graphene oxide (GO) has been reported as an inexpensive, metal-free, and heterogeneous carbocatalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov GO acts as both a solid acid catalyst and an oxidizing agent, facilitating the required chemical transformations without the need for corrosive or toxic reagents. nih.gov Continuous flow synthesis also aligns with green chemistry principles by offering better process control, which leads to higher yields, less waste, and improved safety. nih.gov

Key green strategies in 1,2,4-oxadiazole synthesis include:

Energy Efficiency : Utilizing microwave irradiation or the efficient heat transfer in flow reactors. nih.govnih.gov

Safer Solvents/Catalysts : Employing water or performing reactions in solvent-free conditions, and using non-toxic, recyclable catalysts like graphene oxide. researchgate.netnih.gov

Atom Economy : Designing one-pot reactions that maximize the incorporation of starting materials into the final product, thus reducing waste. organic-chemistry.orgacs.org

Structure Activity Relationship Sar Investigations of 1,2,4 Oxadiazole 3 Carbohydrazide Analogs

Elucidation of Structural Determinants for Biological Activity

The biological activity of 1,2,4-oxadiazole (B8745197) derivatives is fundamentally linked to the nature and position of substituents on the heterocyclic ring and any attached moieties. The 1,2,4-oxadiazole ring itself is considered a pharmacophore component, and its derivatives have been found to exhibit a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. researchgate.netresearchgate.net

A significant breakthrough in understanding the SAR of this class was the discovery that 3,5-diarylsubstituted derivatives of 1,2,4-oxadiazole can act as potent inducers of apoptosis, highlighting their potential as anticancer agents. nih.gov The arrangement of substituents is critical; for instance, the electron-withdrawing effect of the 1,2,4-oxadiazole ring is more pronounced through its C-5 position than its C-3 position. nih.gov This electronic feature can significantly influence how the molecule interacts with biological targets. Furthermore, the ability of the oxadiazole ring to participate in hydrogen bonding interactions with various receptors is a key determinant of its pharmacological activity. researchgate.netnih.gov

Impact of Aromatic, Heteroaromatic, and Aliphatic Substituents

The type of substituent attached to the 1,2,4-oxadiazole core—whether aromatic, heteroaromatic, or aliphatic—profoundly affects the compound's biological profile.

Aromatic Substituents: Aryl groups are common substituents, and their decoration with different functional groups allows for the fine-tuning of activity. Studies on related carbohydrazide (B1668358) and oxadiazole structures have shown that the presence of specific groups on an attached phenyl ring enhances activity. For example, compounds bearing a nitro group or double halogen atoms (e.g., 2,4-dichloro) on the phenyl ring were identified as highly promising insecticidal agents against Aedes aegypti. nih.govnih.gov In the context of anticancer activity, the presence of an electron-withdrawing group, such as a chlorine atom, at the para position of an aromatic ring has been found to be crucial for high biological activity. nih.govresearchgate.net Conversely, changing the substitution pattern, such as replacing a 3,4,5-trimethoxy group with a single 4-methoxy group, can lead to a reduction in activity. researchgate.net

Heteroaromatic Substituents: The incorporation of heteroaromatic rings can also confer potent biological activity. Research on anticancer agents has demonstrated that linking a pyridine ring to the C-3 position and a benzothiazole ring to the C-5 position of the 1,2,4-oxadiazole core can result in compounds with activity equipotent to the standard drug 5-fluorouracil against colon cancer cell lines. iaea.org This highlights the favorable interactions that heteroaromatic systems can establish within biological targets.

The table below summarizes the impact of various substituents on the anticancer activity of selected 1,2,4-oxadiazole derivatives. iaea.org

| Compound ID | C-3 Substituent | C-5 Substituent | Target Cancer Cell Line | Activity (IC50) | Comparison Drug |

| Compound A | Pyridine-4-yl | Benzo[d]thiazole | Colon (CaCo-2) | 4.96 µM | 5-Fluorouracil (3.2 µM) |

| Compound B | Pyridine-4-yl | Benzo[d]thiazol-4-yl]methanol | Colorectal (DLD1) | 0.35 µM | 5-Fluorouracil (0.23 µM) |

| Compound C | 3,4-dimethoxyphenyl | Benzo[d]thiazole | Breast (T47D) | 19.40 µM | Paclitaxel (4.10 µM) |

| Compound D | 4-hydroxyphenyl | Benzo[d]thiazole | Prostate (PC-3) | 15.7 µM | Mitomycin (1.50 µM) |

Role of Electronic and Steric Effects of Substituents

The electronic properties (electron-donating or electron-withdrawing) and steric bulk of substituents are critical modulators of bioactivity in 1,2,4-oxadiazole analogs.

Electronic Effects: Electron-withdrawing groups (EWGs) often enhance the biological activity of these compounds. For instance, the introduction of a nitro group onto an aromatic ring attached to a related carbohydrazide structure resulted in one of the most potent compounds in an insecticidal study. nih.gov Similarly, SAR analysis for anticancer activity revealed that the presence of an EWG at the para-position of a phenyl ring was essential for high potency. nih.gov The incorporation of a 4-Cl substituent, another EWG, was also shown to increase activity against breast cancer cell lines. researchgate.net This suggests that the electron-poor nature of the substituted ring can facilitate key interactions with biological targets.

Positional Isomerism and its Influence on Bioactivity

The specific arrangement of atoms and substituents within the 1,2,4-oxadiazole ring and its analogs, known as positional isomerism, has a profound impact on biological activity. The relative placement of substituents on the 1,2,4-oxadiazole core can lead to significant differences in potency and selectivity.

SAR studies have revealed that for certain classes of compounds, an aryl substituent at the C-5 position of the 1,2,4-oxadiazole ring confers superior activity compared to having the same substituent at the C-3 position. researchgate.net This is consistent with computational observations that the electron-withdrawing character of the 1,2,4-oxadiazole ring is more effectively exerted through the C-5 position than the C-3 position. nih.gov This difference in electronic properties can affect how the molecule binds to its target. For example, the hydrogen bond acceptor strength and position vary between a 1,2,4-oxadiazol-5-yl isomer and a 1,2,4-oxadiazol-3-yl isomer, which may account for differences in activity when binding to receptors. researchgate.net

Bioisosteric Replacements within 1,2,4-Oxadiazole-3-carbohydrazide Derivatives

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The 1,2,4-oxadiazole ring is widely recognized as a successful bioisostere for ester and amide functionalities. nih.govresearchgate.net This replacement is often employed to overcome liabilities associated with esters and amides, such as poor metabolic stability or hydrolysis. researchgate.netnih.gov

A notable example of bioisosteric replacement involves the substitution of the 1,2,4-oxadiazole ring with its regioisomer, the 1,3,4-oxadiazole (B1194373) ring. While both are five-membered heterocyclic rings, they possess distinct physicochemical properties. The 1,3,4-oxadiazole ring is generally more polar than the 1,2,4-oxadiazole ring. nih.gov This substitution can lead to several advantageous changes, including:

Reduced lipophilicity nih.gov

Higher aqueous solubility nih.gov

Improved metabolic stability in the presence of human liver microsomes nih.govrsc.org

However, such a replacement does not always maintain or improve biological potency. In a study involving cannabinoid receptor 2 (CB2) ligands, replacing a central 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole ring resulted in a 10- to 50-fold reduction in CB2 affinity. nih.gov This demonstrates that while bioisosteric replacement can enhance pharmacokinetic properties, it can also alter the specific molecular interactions required for high-affinity binding, underscoring the subtle but critical differences between these isomers. researchgate.netrsc.org

Advanced Computational and Theoretical Studies on 1,2,4 Oxadiazole 3 Carbohydrazide

Quantum Chemical Calculations for Molecular Stability and Reactivity (e.g., Density Functional Theory)

No published studies using Density Functional Theory (DFT) or other quantum chemical methods to specifically analyze the molecular stability, reactivity, or electronic properties of 1,2,4-Oxadiazole-3-carbohydrazide were found. Such studies would typically provide data on HOMO-LUMO energy gaps, molecular electrostatic potential maps, and other quantum chemical descriptors.

Molecular Docking Simulations for Ligand-Target Binding Analysis

There is no available research detailing molecular docking simulations of this compound with any biological target.

Characterization of Key Ligand-Receptor Binding Modes and Interaction Patterns

Without molecular docking studies, the characterization of binding modes and interaction patterns for this compound cannot be reported.

Prediction of Binding Affinities and Inhibitory Potentials

Information on the predicted binding affinities or inhibitory potentials of this compound is not available in the scientific literature.

Molecular Dynamics Simulations for Protein-Ligand Complex Dynamics and Stability

No molecular dynamics simulation studies have been published that investigate the dynamic behavior and stability of a this compound-protein complex.

In Silico Predictions for Pharmacokinetic Profiles and Drug-Likeness

There are no specific in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions or drug-likeness analyses for this compound in the reviewed literature.

Theoretical Absorption Prediction

Specific theoretical absorption predictions for this compound have not been reported in published research.

Biological Activities and Mechanistic Studies of 1,2,4 Oxadiazole 3 Carbohydrazide Derivatives

Antimicrobial Spectrum and Underlying Mechanisms

Derivatives of the 1,2,4-oxadiazole (B8745197) core have demonstrated a broad spectrum of antimicrobial activity, showing promise in combating bacterial, fungal, and viral pathogens. juniperpublishers.comijpsjournal.com

Antibacterial Activity

The 1,2,4-oxadiazole scaffold has been incorporated into various molecular structures to develop novel antibacterial agents. nih.gov Studies have shown that these derivatives possess activity against both Gram-positive and Gram-negative bacteria. For instance, certain novel 1,2,4-oxadiazole compounds have demonstrated notable antibacterial efficacy against Bacillus subtilis. jocpr.com In one study, newly synthesized benzimidazole (B57391)–oxadiazole hybrids were evaluated for their activity against Mycobacterium tuberculosis H37Rv, with one compound showing significant selectivity. nih.gov Another research effort focused on developing substituted 1,2,4-oxadiazoles as potent anti-tuberculosis agents, identifying a compound with high activity against the Mtb. H37Rv strain. nih.gov

Table 1: Antibacterial Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound/Derivative | Target Bacteria | Activity/MIC | Reference |

| Compound 6 | Bacillus subtilis | MIC: 10 µg/ml | jocpr.com |

| Compound 14 | Bacillus subtilis | MIC: 50 µg/ml | jocpr.com |

| Benzimidazole-oxadiazole hybrid 8a | Mycobacterium tuberculosis H37Rv | MIC: 1.6 mg/mL | nih.gov |

| Substituted 1,2,4-oxadiazole 7a | Mycobacterium tuberculosis H37Rv | MIC: 0.4 µM | nih.gov |

Antifungal Activity

Several series of 1,2,4-oxadiazole derivatives have been synthesized and found to exhibit significant antifungal properties. jocpr.commdpi.com A study on novel 1,2,4-oxadiazole derivatives containing amide fragments revealed excellent in vitro activity against the plant fungus Sclerotinia sclerotiorum. mdpi.comnih.gov The most active compound, F15 , had an EC50 value of 2.9 μg/mL, which is comparable to commercial fungicides. mdpi.com The underlying mechanism for this activity was identified as the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in fungal mitochondrial respiration. mdpi.comnih.gov Scanning electron microscopy showed that treatment with this compound caused the fungal hyphae to become abnormally collapsed and shriveled. mdpi.comnih.gov

In another study, 1,2,4-oxadiazole derivatives with a diamide (B1670390) moiety showed potent fungicidal effects against soybean rust (Phakopsora pachyrhizi). jlu.edu.cn Molecular docking simulations for the most active compound from this series suggested that its antifungal action may stem from interactions with histone deacetylase 4 (HDACs 4). jlu.edu.cn Other research has also highlighted significant antifungal activity against Fusarium solani. jocpr.com

Table 2: Antifungal Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound/Derivative | Target Fungi | Activity (EC50/MIC) | Proposed Mechanism | Reference |

| F15 (amide fragment) | Sclerotinia sclerotiorum | EC50: 2.9 µg/mL | Succinate Dehydrogenase (SDH) Inhibition | mdpi.comnih.gov |

| F11 (amide fragment) | Meloidogyne incognita | 93.2% mortality at 200 μg/mL | Not specified | mdpi.com |

| 6n (diamide moiety) | Phakopsora pachyrhizi | 90% control at 3.13 mg/L | Histone Deacetylase 4 (HDAC4) Interaction | jlu.edu.cn |

| 4 | Fusarium solani | MIC: 10 µg/ml | Not specified | jocpr.com |

| 8 | Fusarium solani | MIC: 50 µg/ml | Not specified | jocpr.com |

Antiviral Activity

The 1,2,4-oxadiazole nucleus is recognized as a privileged structure in the development of antiviral agents. juniperpublishers.comjuniperpublishers.com Phenotypic screening has led to the identification of a series of 1,2,4-oxadiazole derivatives with potent activity against Zika virus (ZIKV) infection. nih.gov Subsequent research and synthesis led to the development of compound 5d (4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline), which not only showed potent anti-ZIKV activity but also demonstrated broad-spectrum efficacy against other viruses in the Flaviviridae family, including Dengue virus, Japanese encephalitis virus, and classical swine fever virus. nih.gov This suggests that the 1,2,4-oxadiazole scaffold is a promising lead for generating broad-spectrum anti-flaviviral drugs. nih.gov

Antineoplastic and Antiproliferative Investigations

The cytotoxic potential of 1,2,4-oxadiazole derivatives against various cancer cell lines has been a major focus of research, leading to the discovery of compounds with significant growth-inhibitory effects and the identification of key molecular targets within cancer pathways. juniperpublishers.comjuniperpublishers.com

Cellular Growth Inhibition Studies

A multitude of studies have demonstrated the potent antiproliferative activity of 1,2,4-oxadiazole derivatives across a wide range of human cancer cell lines. nih.gov For example, 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives have shown moderate to excellent anticancer potency against breast (MCF-7, MDA MB-231) and lung (A549) cancer cell lines, with the most active compounds exhibiting IC50 values in the sub-micromolar range. nih.gov

Another study reported on 1,2,4-oxadiazole linked imidazopyridine derivatives, with compounds 16a and 16b showing excellent cytotoxicity against MCF-7, A-549, and melanoma (A-375) cell lines, proving more potent than the standard drug Adriamycin. juniperpublishers.comnih.gov Furthermore, a series of 1,2,4-oxadiazoles linked with benzimidazole showed promising antitumor activity against the same cell lines. nih.gov

A separate investigation into 1,2,4-oxadiazole derivatives containing a benzofuran (B130515) group also identified compounds with promising cytotoxic activity at sub-micromolar concentrations against breast (MCF-7), melanoma (A375), and colon (HT-29) cancer cell lines. nih.gov In a study focused on designing EGFR inhibitors, novel 1,2,4-oxadiazole derivatives showed significant anticancer activity against prostate (PC3 & DU-145), lung (A549), and liver (HEPG2) cancer cells, with several compounds demonstrating superior potency to the established drug etoposide. nih.gov

Table 3: Cellular Growth Inhibition by Selected 1,2,4-Oxadiazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference |

| 18a–c (fused oxadiazole) | MCF-7, A549, MDA MB-231 | Sub-micromolar IC50 | nih.gov |

| 16a (imidazopyridine linked) | MCF-7, A-549, A-375 | 0.68 µM, 1.56 µM, 0.79 µM | nih.gov |

| 16b (imidazopyridine linked) | MCF-7, A-549, A-375 | 0.22 µM, 1.09 µM, 1.18 µM | nih.gov |

| 14a–d (benzimidazole linked) | MCF-7, A549, A375 | 0.12–2.78 μM | nih.gov |

| 12a–d (benzofuran group) | MCF-7, A375, HT-29 | Sub-micromolar IC50 | nih.gov |

| 30a (imidazole-oxadiazole) | PC3, DU-145, A549, HEPG2 | More potent than etoposide | nih.gov |

| 8 (ribose-derivative) | WiDr (colon cancer) | GI50: 4.5 μM | nih.gov |

Identification of Molecular Targets in Cancer Pathways

Research into the mechanisms of action of 1,2,4-oxadiazole derivatives has identified several key molecular targets involved in cancer progression. A prominent target is the Epidermal Growth Factor Receptor (EGFR). nih.gov A novel series of 1,2,4-oxadiazole compounds were found to have a robust inhibitory effect against the EGFR wild-type enzyme. nih.gov Further analysis revealed that these compounds induced cell cycle arrest at the G1/G0 and G2 phases in HEPG2 liver cancer cells. nih.gov

Histone deacetylases (HDACs) have also been identified as a target. nih.govnih.gov A series of 1,2,4-oxadiazole hydroxamate-based derivatives were described as HDAC inhibitors, with several compounds showing strong inhibitory ability against HDAC-1. nih.gov Similarly, hydroxamate and 2-aminobenzamide (B116534) derivatives featuring a 1,2,4-oxadiazole linker were shown to selectively inhibit HDAC1, triggering apoptosis and cell growth arrest. nih.gov

Other identified molecular targets include carbonic anhydrase (CA) isoforms. Certain 3-sulfonamide benzoate (B1203000) derivatives incorporating a 1,2,4-oxadiazole ring have shown inhibitory activity against CAIX and CAXII, which are known to be overexpressed in various tumors and contribute to their development. researchgate.net The discovery of 3,5-diarylsubstituted 1,2,4-oxadiazole derivatives as a new class of apoptosis inducers has also significantly advanced the exploration of their anticancer activity. nih.gov

Induction of Apoptotic Pathways

Derivatives of 1,2,4-oxadiazole have been identified as potent inducers of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a key target in cancer therapy. nih.gov A notable series of 3,5-diaryl-1,2,4-oxadiazoles has been shown to selectively induce apoptosis in tumor cells. nih.gov To understand the underlying mechanisms, researchers have employed various molecular and biochemical analyses, including expression profiling. nih.govresearchgate.net These studies revealed that certain 1,2,4-oxadiazole compounds alter the expression of key genes involved in cell cycle regulation and apoptosis, such as cyclin D1, transforming growth factor-beta1 (TGF-β1), p21, and insulin-like growth factor-binding protein 3 (IGF-BP3). nih.gov

One lead compound, MX-126374, was found to down-regulate the tail-interacting protein 47, an insulin-like growth factor-II receptor binding protein, which was identified as its molecular target. nih.gov The induction of apoptosis by some 1,2,4-oxadiazole derivatives is also associated with the activation of caspases, a family of proteases central to the execution of apoptosis. For instance, some derivatives have been shown to increase the expression of p53 and activate caspase-3 and caspase-9. arabjchem.orgacs.org Furthermore, flow cytometry analysis has confirmed the pro-apoptotic effects of these compounds, demonstrating their ability to arrest the cell cycle at the G0-G1 phase. nih.gov The involvement of HDSirt2 inhibition has also been implicated in the apoptotic death induction by certain 1,2,4-oxadiazole derivatives. nih.gov

Antiparasitic Research Applications

The 1,2,4-oxadiazole scaffold has been explored for its potential in developing new antiparasitic agents, with studies focusing on diseases like trypanosomiasis and leishmaniasis. nih.gov

Studies on Trypanosomiasis

Research has demonstrated the antitrypanosomal activity of certain 1,2,4-oxadiazole derivatives. For example, an N-acylhydrazone-1,2,4-oxadiazole conjugate has shown activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, by inhibiting its infectivity and reducing parasitemia in in vivo models. nih.gov Another derivative was found to be active against Trypanosoma brucei rhodesiense. nih.gov Docking studies have suggested that these compounds may exert their effect by targeting enzymes crucial for the parasite's survival, such as trypanothione (B104310) reductase (TryR). researchgate.net

Investigations into Leishmaniasis

Several 1,2,4-oxadiazole derivatives have been investigated for their efficacy against various Leishmania species. One study reported the activity of a derivative against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov Another investigation focused on novel 1,2,4-oxadiazole derivatives (Ox1-Ox7) and their effects on Leishmania infantum. nih.gov Among these, compound Ox1 demonstrated the most promising results with high selectivity against both promastigote and amastigote forms of the parasite and low cytotoxicity to host cells. nih.gov Ultrastructural analysis revealed that Ox1 caused severe morphological damage to the parasites. nih.gov The potential of 1,2,4-oxadiazoles as antileishmanial agents is further supported by their reported ability to inhibit arginase, an enzyme vital for parasite survival. nih.gov

Anti-inflammatory Response Modulation

The 1,2,4-oxadiazole nucleus is a feature of various compounds with anti-inflammatory properties. nih.govnih.gov These derivatives have been shown to modulate inflammatory responses through various mechanisms. A key mechanism is the inhibition of the NF-κB signaling pathway, a critical regulator of inflammation. nih.govnih.gov For instance, a series of 1,2,4-oxadiazole analogs of resveratrol (B1683913) were found to inhibit NF-κB activation and the production of reactive oxygen species (ROS). nih.gov One compound, in particular, surpassed resveratrol in its ability to inhibit NF-κB and scavenge ROS, and it also significantly reduced the release of pro-inflammatory cytokines. nih.gov

Other studies have demonstrated that 1,2,4-oxadiazole derivatives can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated cells. nih.gov The anti-inflammatory effects of these compounds are also attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation. rsc.orgnih.gov By masking the free acid group of non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen (B1673614) with a 1,2,4-oxadiazole moiety, researchers have developed derivatives with improved gastrointestinal safety profiles and potent anti-inflammatory activity. benthamscience.com

Antitubercular Efficacy and Target Engagement

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (MTB) has necessitated the search for novel antitubercular agents, and 1,2,4-oxadiazole derivatives have emerged as a promising class of compounds. nih.govresearchgate.net Several studies have reported the in vitro antitubercular activity of these compounds against both susceptible and resistant strains of MTB. nih.govnih.gov

For example, a series of 3,5-disubstituted-1,2,4-oxadiazole derivatives were tested against H37Rv, MDR, and XDR strains of MTB, with one compound showing excellent activity. nih.gov To elucidate the mechanism of action, computational studies, including molecular docking and dynamics, have been employed. nih.govsemanticscholar.org These studies have identified potential drug targets for these compounds, such as the polyketide synthase (Pks13) enzyme, which is essential for the biosynthesis of mycolic acids, a crucial component of the mycobacterial cell wall. nih.govsemanticscholar.org Another identified target is the decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1), an enzyme involved in the synthesis of the mycobacterial cell wall. acs.org Furthermore, some 1,3,4-oxadiazole-hydrazone hybrids have shown antimycobacterial activity, with molecular modeling suggesting a potential mechanism of action involving the inhibition of the InhA enzyme. mdpi.comnih.gov

Neuromodulatory and Neuroprotective Effects

Derivatives of 1,2,4-oxadiazole have demonstrated potential as neuromodulatory and neuroprotective agents. Research has explored their application in the context of neurodegenerative diseases like Alzheimer's and ischemic stroke. dovepress.comnih.gov

In a study investigating neuroprotection against ischemic stroke, a bisphenol hydroxyl-substituted 1,2,4-oxadiazole derivative, compound 24, showed potent protection against oxidative injury in PC12 cells. nih.gov This compound was found to inhibit the accumulation of reactive oxygen species (ROS) and restore mitochondrial membrane potential. nih.gov Further analysis revealed that its neuroprotective mechanism involves the activation of the antioxidant defense system through the nuclear translocation of Nrf2 and increased expression of heme oxygenase 1 (HO-1). nih.gov In an in vivo model of focal cerebral ischemia, compound 24 significantly reduced brain infarction and improved neurological function. nih.gov

Other research has focused on the synthesis of N-alkyl-1,2,4-oxadiazolidine-3,5-diones and their intermediates as neuroprotective agents in an in vitro model of ischemia. nih.gov These compounds were found to protect HT22 cells from death by modulating the activity of MAP kinases, which are key players in nerve cell survival and death. nih.gov Additionally, a novel 1,2,4-oxadiazole derivative, wyc-7-20, has shown promise in animal models of Alzheimer's disease by improving cognitive impairments, promoting β-amyloid clearance, and ameliorating tau pathology. dovepress.com Furthermore, some 1,2,4-oxadiazole derivatives have been evaluated as multi-target anti-Alzheimer agents, exhibiting inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), as well as antioxidant properties. rsc.org

Cholinesterase Inhibition Studies

Derivatives of 1,2,4-oxadiazole have been investigated for their potential to inhibit cholinesterase enzymes, which are significant targets in the management of neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net In one study, a series of 1,2,4-oxadiazole compounds were designed and synthesized based on the structure of donepezil, a known acetylcholinesterase (AChE) inhibitor. nih.govresearchgate.net These compounds were evaluated for their inhibitory activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govresearchgate.net

Several of the synthesized compounds demonstrated notable inhibitory activity against BuChE, with IC50 values ranging from 5.07 µM to 81.16 µM. nih.gov Notably, these compounds exhibited greater selectivity towards BuChE over AChE when compared to donepezil. nih.gov For instance, compound 6n , which features chlorine and methyl group substitutions, was identified as the most potent and selective BuChE inhibitor in the series, with an IC50 value of 5.07 µM and a selectivity index (SI) greater than 19.72. nih.gov Another compound, 6b , also showed significant potency and selectivity with an IC50 of 9.81 µM and an SI ratio greater than 10.19. nih.gov The structure-activity relationship suggests that lipophilic, electron-withdrawing groups at specific positions on the molecule enhance anti-BuChE activity. nih.gov

In a separate study, a series of novel 1,2,4-oxadiazole-based derivatives showed excellent inhibitory activity against AChE, with IC50 values in the range of 0.00098 to 0.07920 µM for the most active compounds. nih.gov Some of these were found to be more potent than the reference drug donepezil. nih.gov While these compounds showed lower activity against BuChE compared to the drug rivastigmine, compounds 4b and 13b demonstrated the most prominent BuChE inhibition with IC50 values of 11.50 and 15 µM, respectively. rsc.org

Another study on coumarin/1,2,4-oxadiazole hybrids identified enantiomers 5u and 5v as potent and selective inhibitors of human BuChE (hBChE), with IC50 values of 8.17 and 9.56 μM, respectively. researchgate.net These compounds also showed good selectivity for hBChE over human AChE (hAChE). researchgate.net

Table 1: Cholinesterase Inhibitory Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 6n | BuChE | 5.07 | >19.72 | nih.gov |

| 6b | BuChE | 9.81 | >10.19 | nih.gov |

| 6a | BuChE | 14.23 | - | nih.gov |

| 6a | AChE | 35.46 | - | nih.gov |

| 4b | BuChE | 11.50 | - | rsc.org |

| 13b | BuChE | 15 | - | rsc.org |

| 5u | hBChE | 8.17 | 9.49 (over hAChE) | researchgate.net |

| 5v | hBChE | 9.56 | 7.58 (over hAChE) | researchgate.net |

| 2b | AChE | - | - | nih.gov |

| 2c | AChE | - | - | nih.gov |

| 2d | AChE | - | - | nih.gov |

| 3a | AChE | - | - | nih.gov |

| 4a | AChE | - | - | nih.gov |

| 6 | AChE | - | - | nih.gov |

| 9a | AChE | - | - | nih.gov |

| 9b | AChE | - | - | nih.gov |

| 13b | AChE | - | - | nih.gov |

Monoamine Oxidase B (MAO-B) Inhibition

Derivatives of 1,2,4-oxadiazole have also been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders like Parkinson's disease. mdpi.combohrium.com Inhibition of MAO-B can increase dopamine (B1211576) levels in the brain and reduce the oxidative stress caused by its metabolism. mdpi.combohrium.com

In one study, a series of 1,2,4-oxadiazole-based derivatives were synthesized and evaluated for their ability to inhibit both MAO-A and MAO-B. nih.gov The results indicated that the synthesized compounds generally showed higher selectivity towards MAO-B. nih.gov Specifically, compounds 2b and 2c demonstrated notable MAO-B inhibitory activity with IC50 values of 74.68 and 225.48 µM, respectively, making them more potent than the reference compound biperiden (B1667296) (IC50 = 265.85 µM). rsc.org The most effective structure for MAO-B inhibition was found to be a 1,2,4-oxadiazole scaffold with a phenyl ring at the 3-position and a thiophene (B33073) motif at the 5-position. nih.gov

Further research into 1,2,4-oxadiazole derivatives has yielded even more potent MAO-B inhibitors. nih.gov For instance, the introduction of a 1,2,4-oxadiazole ring as a bioisostere in a series of 5-substituted-1H-indazoles led to the discovery of a highly potent and selective human MAO-B inhibitor, compound 20 , with an IC50 of 52 nM and a selectivity index greater than 192. nih.gov Another compound, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, also showed potent MAO-B inhibition with an IC50 value of 0.036 µM, while exhibiting weak inhibition of MAO-A. mdpi.com

Table 2: MAO-B Inhibitory Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound | IC50 (µM) | Selectivity | Reference |

|---|---|---|---|

| 2b | 74.68 | Selective for MAO-B | rsc.org |

| 2c | 225.48 | Selective for MAO-B | rsc.org |

| 20 | 0.052 | SI > 192 (over MAO-A) | nih.gov |

| 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | 0.036 | Specific for MAO-B | mdpi.com |

| 3f | 3.98 | - | mdpi.com |

| 5a | 4.28 | - | mdpi.com |

| 5b | 5.11 | - | mdpi.com |

| 5d | 6.14 | - | mdpi.com |

| 5e | 6.22 | - | mdpi.com |

| 5f | 0.900 | - | mdpi.com |

| 7c | 0.371 | - | mdpi.com |

Investigational Relevance in Neurodegenerative Diseases

The ability of 1,2,4-oxadiazole derivatives to inhibit both cholinesterases and MAO-B makes them promising candidates for the development of multi-target drugs for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govnih.gov The cholinergic hypothesis of Alzheimer's disease suggests that a decline in acetylcholine (B1216132) levels contributes to cognitive decline, making cholinesterase inhibitors a key therapeutic strategy. nih.govresearchgate.net At the same time, oxidative stress is a known contributor to the pathology of several neurodegenerative diseases, and MAO-B inhibitors can help mitigate this by reducing the production of reactive oxygen species. nih.govmdpi.com

Several studies have highlighted the potential of 1,2,4-oxadiazole derivatives as multi-target agents. For example, some compounds have shown dual inhibitory activity against both AChE and MAO-B. nih.gov The natural product Quisqualic acid, which contains a 1,2,4-oxadiazole ring, has shown affinity for metabotropic glutamate (B1630785) receptors, which are also considered therapeutic targets for neurodegenerative diseases. nih.govnih.gov

Furthermore, some synthesized 1,2,4-oxadiazole derivatives have demonstrated neuroprotective effects in cellular models. researchgate.net For instance, coumarin/1,2,4-oxadiazole hybrids were found to protect SH-SY5Y cells from neurotoxicity induced by Aβ25-35, a peptide fragment associated with Alzheimer's disease. researchgate.net Similarly, other derivatives have shown neuroprotective effects in cell-based models against hydrogen peroxide-induced damage. nih.gov A novel 1,2,4-oxadiazole derivative, wyc-7-20 , has shown potent neuroprotective effects at the cellular level and improved cognitive impairments and pathological markers in animal models of Alzheimer's disease. dovepress.com These findings underscore the potential of the 1,2,4-oxadiazole scaffold in the development of new therapies for complex neurodegenerative disorders. nih.govnih.gov

Agrochemical Applications and Plant Pathogen Control

Herbicidal Efficacy

The 1,2,4-oxadiazole ring is a structural component in various compounds that have been investigated for their herbicidal properties. researchgate.net Research has shown that certain derivatives of 1,2,4-oxadiazole exhibit significant herbicidal activity. researchgate.net These compounds represent a promising area for the development of new herbicides to manage unwanted vegetation in agricultural settings. researchgate.net

Insecticidal and Larvicidal Potency

The 1,2,4-oxadiazole scaffold is a key feature in a number of compounds with demonstrated insecticidal and larvicidal activity. researchgate.netnih.gov These derivatives have been shown to be effective against various insect pests, highlighting their potential for use in crop protection. researchgate.net

One area of research has focused on the development of 1,2,4-oxadiazole derivatives as larvicides against the mosquito Aedes aegypti, a vector for diseases such as dengue, Zika, and chikungunya. nih.gov These compounds have been shown to inhibit the enzyme 3-hydroxykynurenine transaminase (HKT), which is crucial for a metabolic pathway in the mosquito. nih.gov Inhibition of HKT leads to the accumulation of a toxic metabolite, providing a mechanism for insect control. nih.gov

In other studies, 1,2,4-oxadiazole derivatives have been synthesized and tested against agricultural pests like the diamondback moth (Plutella xylostella) and the cotton leafworm (Spodoptera littoralis). researchgate.netnih.gov Some of these compounds have shown high toxicity to these pests, suggesting their potential as insect control agents. researchgate.netnih.gov For example, certain carbohydrazide (B1668358) and 1,3,4-oxadiazole (B1194373) derivatives bearing an imidazolidine (B613845) moiety have shown promising adulticidal activity against Aedes aegypti. nih.gov

Table 3: Insecticidal and Larvicidal Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound/Derivative Type | Target Pest | Activity | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole derivatives | Aedes aegypti | Larvicidal, HKT inhibition | nih.gov |

| 4-(3-aryl-1,2,4-oxadiazole-5-yl)-butan-2-one | Plutella xylostella | Insecticidal | researchgate.net |

| (R,S)-3-aryl-5-(1-hydroxy-ethyl)-1,2,4-oxadiazole | Plutella xylostella | Insecticidal | researchgate.net |

| Carbohydrazides with imidazolidine moiety | Aedes aegypti | Adulticidal | nih.gov |

| 1,3,4-Oxadiazole derivatives with imidazolidine moiety | Aedes aegypti | Adulticidal | nih.gov |

| Steroidal 1,3,4-oxadiazole derivatives | Aphid species | Insecticidal | nih.gov |

| 1,3,4-oxadiazole-ring-containing pyridylpyrazole-4-carboxamides | Plutella xylostella | Insecticidal | researchgate.net |

Fungicidal Activity against Plant Pathogens

Derivatives of 1,2,4-oxadiazole have demonstrated significant fungicidal activity against a range of plant pathogens, making them valuable candidates for the development of new agricultural fungicides. nih.govmdpi.com

In one study, novel 1,2,4-oxadiazole derivatives containing amide fragments were synthesized and tested against various fungi. nih.govmdpi.com Compound F15 showed excellent in vitro antifungal activity against Sclerotinia sclerotiorum, with an EC50 value of 2.9 µg/mL, which is comparable to commercial fungicides. nih.govmdpi.com This compound also exhibited curative and protective activity against the pathogen on infected cole plants. nih.govmdpi.com The mechanism of action for this compound was found to be the inhibition of succinate dehydrogenase (SDH), a key enzyme in fungal respiration. nih.govmdpi.com

Another study focused on 1,2,4-oxadiazole derivatives containing anisic acid or cinnamic acid, which were also designed as potential SDH inhibitors. researchgate.net Compounds 4f and 4q from this series displayed significant antifungal activities against several plant pathogens, including Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, and Colletotrichum capsica. researchgate.net Compound 4f was particularly effective, with EC50 values as low as 8.81 µg/mL against C. capsica. researchgate.net

Table 4: Fungicidal Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound | Target Pathogen | EC50 (µg/mL) | Reference |

|---|---|---|---|

| F15 | Sclerotinia sclerotiorum | 2.9 | nih.govmdpi.com |

| 4f | Rhizoctonia solani | 12.68 | researchgate.net |

| 4f | Fusarium graminearum | 29.97 | researchgate.net |

| 4f | Exserohilum turcicum | 29.14 | researchgate.net |

| 4f | Colletotrichum capsica | 8.81 | researchgate.net |

| 4q | Rhizoctonia solani | 38.88 | researchgate.net |

| 4q | Fusarium graminearum | 149.26 | researchgate.net |

| 4q | Exserohilum turcicum | 228.99 | researchgate.net |

| 4q | Colletotrichum capsica | 41.67 | researchgate.net |

Other Noted Biological Activities under Research Investigation

Beyond the more extensively studied areas, derivatives of 1,2,4-oxadiazole-3-carbohydrazide are being explored for other potential therapeutic applications. Preliminary research has highlighted their potential as antioxidant and antidiabetic agents, opening new avenues for drug discovery and development.

Antioxidant Potential

The investigation into the antioxidant capabilities of 1,2,4-oxadiazole derivatives has revealed promising findings, particularly for those incorporating an N-acylhydrazone scaffold, which is structurally related to the carbohydrazide moiety. These compounds have been evaluated for their ability to scavenge free radicals, a key factor in mitigating oxidative stress implicated in numerous disease pathologies.

In a notable study, a series of 1,2,4-oxadiazole derivatives were synthesized and tested for their antioxidant activity using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. The results demonstrated that derivatives featuring an N-acylhydrazone linkage were among the most effective antioxidant candidates. nih.gov Specifically, the substitution at the 3-position of the oxadiazole ring with a lipophilic and electron-deficient group, such as a p-trifluoromethylphenyl group, was found to significantly enhance antioxidant potential. nih.gov

One particular N-acylhydrazone derivative, 2c , exhibited a half-maximal inhibitory concentration (IC₅₀) of 463.85 µM, which was more potent than the standard antioxidant, quercetin (B1663063) (IC₅₀ = 491.23 µM). nih.gov Other N-acylhydrazone derivatives, 3b and 3c , also displayed comparable antioxidant activity to quercetin with IC₅₀ values of 536.83 µM and 582.44 µM, respectively. nih.gov Furthermore, the research indicated that a lipophilic quinoline (B57606) motif contributed more effectively to the antioxidant activity than a polar isoindoline (B1297411) motif. nih.gov

Another study highlighted that 1,2,4-oxadiazole-based derivatives 4b and 9b were found to be more potent antioxidant agents with IC₅₀ values of 59.25 µM and 56.69 µM, respectively, when compared to the standard ascorbic acid (IC₅₀ = 74.55 µM). rsc.org The neuroprotective effects of some 1,2,4-oxadiazole derivatives are also attributed to their ability to combat oxidative injury by inhibiting the accumulation of reactive oxygen species (ROS) and preserving the mitochondrial membrane potential. nih.gov This is achieved through the activation of the antioxidant defense system via the nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2) and increased expression of heme oxygenase 1 (HO-1). nih.gov

These findings underscore the potential of the 1,2,4-oxadiazole scaffold, particularly when combined with a carbohydrazide-like linkage, in the development of novel antioxidant agents.

Table 1: Antioxidant Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound | IC₅₀ (µM) vs. DPPH | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|

| 2c | 463.85 | Quercetin | 491.23 |

| 3b | 536.83 | Quercetin | 491.23 |

| 3c | 582.44 | Quercetin | 491.23 |

| 4b | 59.25 | Ascorbic Acid | 74.55 |

| 9b | 56.69 | Ascorbic Acid | 74.55 |

Antidiabetic Studies

The exploration of 1,2,4-oxadiazole derivatives in the context of diabetes has primarily focused on their potential as hypoglycemic agents. A significant area of investigation involves their action as agonists for G-protein coupled receptor 119 (GPR119), a target known to be involved in glucose-stimulated insulin (B600854) secretion.

A series of 1,2,4-oxadiazole derivatives were designed and synthesized to evaluate their agonistic effects on GPR119. nih.gov The study revealed that these compounds exhibited acceptable agonistic activity in GPR119-transfected HEK293T cells, as measured by cyclic adenosine (B11128) monophosphate (cAMP) concentration. nih.gov Among the synthesized compounds, derivative 4p demonstrated the most potent agonistic effect, with a half-maximal effective concentration (EC₅₀) of 20.6 nM. This potency was comparable to that of the known GPR119 agonist, GSK1292263. nih.gov The structure-activity relationship established from this study provides a foundation for the further design of 1,2,4-oxadiazole-based GPR119 agonists. nih.gov

While not exclusively focused on this compound, related research on 1,3,4-oxadiazole derivatives provides broader context for the potential of the oxadiazole ring in antidiabetic agents. These derivatives have been shown to exert their effects by inhibiting carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which can help regulate postprandial glucose levels. nih.gov Some 1,3,4-oxadiazole hybrids have demonstrated the ability to improve glucose tolerance, enhance insulin sensitivity, and lower fasting blood glucose levels. nih.gov The proposed mechanisms involve the modulation of key molecular targets like peroxisome proliferator-activated receptor gamma (PPARγ), α-glucosidase, α-amylase, and glycogen (B147801) synthase kinase-3β (GSK-3β), all of which play a role in glucose metabolism and insulin secretion. nih.gov

Table 2: Antidiabetic Activity of a Selected 1,2,4-Oxadiazole Derivative

| Compound | Target | Activity | EC₅₀ (nM) |

|---|

| 4p | GPR119 Agonist | Agonistic Effect | 20.6 |

Analytical and Spectroscopic Characterization of 1,2,4 Oxadiazole 3 Carbohydrazide Derivatives

Structural Elucidation Techniques

The primary structure of 1,2,4-oxadiazole (B8745197) derivatives is established through a suite of spectroscopic methods that probe the atomic and molecular environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1,2,4-oxadiazole derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide critical data on the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectra of 1,2,4-oxadiazole derivatives display characteristic signals for protons in different parts of the molecule. Aromatic protons typically appear as multiplets in the downfield region (δ 7.0-9.0 ppm). Protons on aliphatic chains or other substituents will have chemical shifts and coupling patterns dependent on their neighboring groups. For carbohydrazide (B1668358) derivatives, the N-H protons of the hydrazide moiety are observable and their signals can be confirmed by D₂O exchange. For example, in a series of 3-(naphthalen-2-yl)-1,2,4-oxadiazole derivatives, aromatic protons were observed in the range of δ 7.51-8.60 ppm.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Substituted 1,2,4-Oxadiazole Derivatives Note: Data is compiled from related 1,2,4-oxadiazole structures to illustrate typical chemical shifts. The exact values for a specific 1,2,4-oxadiazole-3-carbohydrazide will vary based on substitution and solvent.

| Compound Class | Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| 3,5-Disubstituted 1,2,4-Oxadiazoles | ¹³C | C3 & C5 of Oxadiazole Ring | 165 - 185 |

| 3-Aryl-1,2,4-Oxadiazoles | ¹H | Aromatic Protons | 7.0 - 9.0 |

| 5-Alkyl-1,2,4-Oxadiazoles | ¹H | Aliphatic Protons | 0.9 - 4.5 |

| Carbohydrazide Derivatives | ¹H | N-H Protons | 8.0 - 12.0 (broad, D₂O exchangeable) |

| Carbohydrazide Derivatives | ¹³C | Carbonyl Carbon (C=O) | 160 - 175 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, the IR spectrum provides clear evidence for key structural features.

The characteristic absorptions include:

N-H Stretching: The hydrazide moiety (-CONHNH₂) exhibits N-H stretching vibrations, typically appearing as one or two bands in the region of 3200-3400 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) group of the hydrazide is observed in the range of 1670-1700 cm⁻¹.

C=N and N-O Stretching: The 1,2,4-oxadiazole ring itself is characterized by C=N and N-O stretching vibrations, which are typically found in the 1580-1650 cm⁻¹ and 1200-1300 cm⁻¹ regions, respectively.

C-O-C Stretching: The ether-like C-O-C bond within the oxadiazole ring also shows characteristic bands.

Aromatic C=C Stretching: For derivatives containing aromatic rings, C=C stretching vibrations are visible in the 1450-1600 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H (Hydrazide) | Stretch | 3200 - 3400 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C=O (Amide I) | Stretch | 1670 - 1700 | Strong |

| C=N (Oxadiazole) | Stretch | 1580 - 1650 | Medium to Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |

| N-O (Oxadiazole) | Stretch | 1200 - 1300 | Medium |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition and exact mass of a molecule with high accuracy. This technique provides definitive confirmation of the molecular formula of the synthesized this compound derivatives. Techniques such as Electrospray Ionization (ESI) are commonly used, where the analysis typically reveals the protonated molecular ion peak ([M+H]⁺). The experimentally measured mass is then compared with the theoretically calculated mass for the proposed structure, with a match within a very small tolerance (typically <5 ppm) confirming the elemental formula. Mass spectrometry also provides information about the fragmentation patterns of the molecule, which can further support the proposed structure. nih.govnih.gov

Solid-State Structural Analysis

While spectroscopic methods reveal the connectivity of atoms, solid-state analysis provides precise information about the three-dimensional arrangement of the molecule in the crystalline state.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry and stereochemistry. researchgate.net For 1,2,4-oxadiazole derivatives, X-ray crystallography has been used to confirm the planarity of the heterocyclic ring and to study the conformation of its substituents. researchgate.net In one study, the crystal structure of methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate was determined, revealing a triclinic crystal system and a predominantly planar conformation. researchgate.net Such analyses are crucial for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the packing of molecules in the solid state. researchgate.netmdpi.com

Purity and Reaction Monitoring Techniques

Ensuring the purity of the final compounds and monitoring the progress of their synthesis are critical aspects of chemical research. Chromatographic techniques are indispensable for these purposes.

Thin Layer Chromatography (TLC): TLC is a simple, rapid, and widely used technique for monitoring the progress of a chemical reaction. acs.orgnih.gov By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product spot can be visualized, often under UV light. acs.orgnih.gov It is also used as a preliminary method to assess the purity of the final product. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique used for the purification and purity assessment of compounds. It offers high resolution and sensitivity, allowing for the separation of the desired product from any impurities or byproducts. The purity of the 1,2,4-oxadiazole derivative is typically determined by the percentage of the area of its corresponding peak in the chromatogram.

Chromatographic Methods (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are fundamental in the analysis of 1,2,4-oxadiazole derivatives, primarily for monitoring the progress of chemical reactions and assessing the purity of the final products.